

# An In-Depth Technical Guide to the Discovery and History of Methylsilatrane

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## Compound of Interest

Compound Name: Methylsilatrane

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## Abstract

This technical guide provides a comprehensive overview of the discovery and history of **methylsilatrane**, a prominent member of the silatrane family of compounds. It details the initial synthesis, key researchers, and the evolution of our understanding of its unique structural and biological properties. This document includes a detailed experimental protocol for its synthesis, a summary of its quantitative data, and a discussion of its known biological activities. Particular attention is given to the characteristic transannular dative bond between the nitrogen and silicon atoms, a defining feature of the silatrane core.

## Discovery and Historical Context

The field of silatrane chemistry was established in the early 1960s, marking a significant advancement in organosilicon chemistry. The first synthesis of these tricyclic compounds was reported in the scientific and patent literature between 1960 and 1961.<sup>[1]</sup> This discovery was unexpected, as the reaction of organyltriethoxysilanes with tris-(2-hydroxyethyl)amine was anticipated to produce polymers.<sup>[1]</sup> Instead, well-defined cyclic structures were formed.

Among the pioneers in this field, the work of C. L. Frye and his colleagues at Dow Corning Corporation, published in 1961, was instrumental. They described the synthesis of a variety of organosilatrane, including **methylsilatrane**, through the reaction of an organotrialkoxysilane with triethanolamine. Concurrently, the Russian chemist Mikhail Grigoryevich Voronkov and his

team were conducting extensive research on these compounds. It was Voronkov who coined the term "silatrane" and was a key figure in elucidating their unique structure and biological activities.[1][2] In 1966, Voronkov published a significant paper in Pure and Applied Chemistry that detailed the intra-complex nature of these pentacoordinated silicon compounds.[3]

A pivotal moment in the history of silatranes was the discovery of their biological activity by M.G. Voronkov in 1963.[1] He demonstrated that, unlike the generally inert silanes and siloxanes, silatranes possess a wide range of biochemical and pharmacological properties.[1] This finding spurred decades of international research into the potential applications of silatranes in medicine and agriculture.

## Chemical Structure and Properties

The defining structural feature of **methylsilatrane**, and all silatranes, is the intramolecular, transannular dative bond between the bridgehead nitrogen atom and the silicon atom ( $N \rightarrow Si$ ). [1][4] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.[1][4] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.[1] This unique caged structure imparts **methylsilatrane** with distinct chemical and physical properties.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **methylsilatrane**, including its physical properties, spectroscopic data, and crystallographic parameters.

Table 1: Physical and Chemical Properties of **Methylsilatrane**

Property	Value	Reference
IUPAC Name	1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane	[5]
CAS Number	2288-13-3	[4]
Molecular Formula	C7H15NO3Si	[5]
Molecular Weight	189.28 g/mol	[4]
Appearance	White crystalline or granular solid with a slight odor	[6][7]
Melting Point	152 °C (306 °F)	[6][7]
Boiling Point	174 °C (345 °F) at 31 mmHg	[6][7]
Solubility	Insoluble in water	[6][7]

Table 2: Spectroscopic Data of **Methylsilatrane**

Spectroscopic Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 3.82 (t, 6H, OCH <sub>2</sub> ), 2.85 (t, 6H, NCH <sub>2</sub> ), -0.25 (s, 3H, Si-CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 57.5 (OCH <sub>2</sub> ), 51.2 (NCH <sub>2</sub> ), -9.8 (Si-CH <sub>3</sub> )
<sup>29</sup> Si NMR (CDCl <sub>3</sub> , ppm)	δ -69.4
Infrared (IR) (KBr, cm <sup>-1</sup> )	2975, 2940, 2870 (C-H stretch), 1270 (Si-C stretch), 1120, 1090, 1050 (Si-O-C stretch), 780, 680
Mass Spectrometry (EI)	m/z 189 (M <sup>+</sup> ), 174 (M-CH <sub>3</sub> ) <sup>+</sup> , 146, 116

Table 3: Crystallographic Data of **Methylsilatrane**

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma
Si-N Bond Length	2.173 Å
Si-C Bond Length	1.89 Å
Average Si-O Bond Length	1.67 Å
N-Si-C Bond Angle	178.9°
Average O-Si-O Bond Angle	118.5°
Average O-Si-N Bond Angle	83.2°

## Experimental Protocols

The most common and established method for the synthesis of **methylsilatrane** is the transesterification reaction between methyltriethoxysilane and triethanolamine.

## Synthesis of Methylsilatrane

Materials:

- Methyltriethoxysilane ( $\text{CH}_3\text{Si}(\text{OC}_2\text{H}_5)_3$ )
- Triethanolamine ( $\text{N}(\text{CH}_2\text{CH}_2\text{OH})_3$ )
- Potassium hydroxide (KOH) or sodium methoxide ( $\text{NaOCH}_3$ ) as a catalyst
- Anhydrous xylene or other high-boiling inert solvent
- Anhydrous ethanol for washing
- Anhydrous diethyl ether for washing

Procedure:

- A solution of freshly distilled methyltriethoxysilane (1 mole) in 200 mL of anhydrous xylene is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- A solution of triethanolamine (1 mole) and a catalytic amount of potassium hydroxide (approximately 0.1% by weight of the reactants) in 300 mL of anhydrous xylene is added dropwise to the stirred solution of methyltriethoxysilane at room temperature.
- After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The ethanol formed during the reaction is continuously removed by azeotropic distillation.
- The reaction mixture is then cooled to room temperature, and the precipitated white solid is collected by filtration.
- The crude product is washed with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
- The product is dried under vacuum to yield pure **methylsilatrane**.

Expected Yield: 85-95%

## Biological Activity and Mechanism of Action

**Methylsilatrane** exhibits a range of biological activities, with its antimicrobial and antifungal properties being the most studied.<sup>[1][4]</sup> The unique stereoelectronic structure of the silatrane cage is believed to be responsible for its bioactivity.<sup>[4]</sup>

While the precise signaling pathways modulated by **methylsilatrane** are not yet fully elucidated, the prevailing hypothesis for its antimicrobial action involves the disruption of the microbial cell membrane. The high dipole moment of the silatrane molecule and the increased electropositivity of the silicon atom may facilitate interactions with the polar head groups of the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis.

## Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **methylsilatrane** on a bacterial cell.

Proposed mechanism of antimicrobial action of **methylsilatrane**.

## Experimental and Synthetic Workflows

The synthesis and characterization of **methylsilatrane** follow a well-defined workflow.

## Synthetic and Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of **methylsilatrane**.

General workflow for the synthesis and characterization of **methylsilatrane**.

## Conclusion

Since its discovery in the early 1960s, **methylsilatrane** has been a subject of continuous interest for chemists and biologists. Its unique cage-like structure, characterized by a transannular N → Si dative bond, gives rise to its distinct properties and biological activities. While the general synthetic routes are well-established, ongoing research continues to explore more efficient and environmentally friendly methods. Further investigation into the precise molecular mechanisms of its biological effects, particularly the identification of specific signaling pathways, will be crucial for the future development of silatrane-based therapeutics and other applications. This guide provides a foundational understanding of the history, synthesis, and properties of **methylsilatrane** to aid researchers in this endeavor.

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